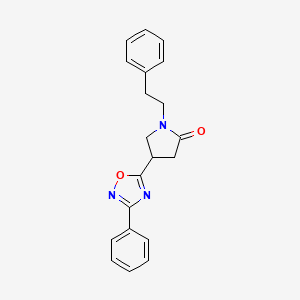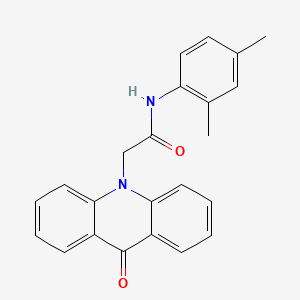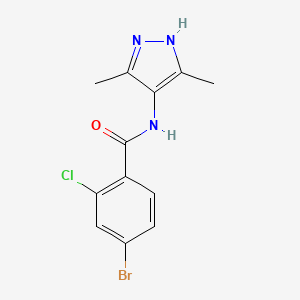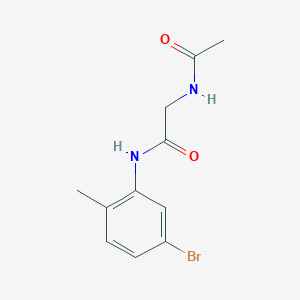
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone is a chemical compound that is widely used in scientific research for its unique properties. This compound is a member of the morpholine family and has a thiophene ring attached to it. The compound is also known as DMTE and has a molecular formula of C13H19NO2S.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone involves the inhibition of acetylcholinesterase. DMTE binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone have been extensively studied. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease. DMTE also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone in lab experiments include its potent inhibitory activity against acetylcholinesterase and its unique chemical structure. However, the compound has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for research on 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone. One area of focus is the development of new derivatives of DMTE that have improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the use of DMTE as a tool for studying the role of acetylcholine in the brain is an area of interest for future research.
Synthesemethoden
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone is a multi-step process that involves the reaction of morpholine with 2,6-dimethylbenzaldehyde followed by the reaction of the resulting product with thiophene-2-carboxylic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone has been widely used in scientific research due to its unique properties. The compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes DMTE a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9-6-13(7-10(2)15-9)8-11(14)12-4-3-5-16-12/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZPIFAWZWCJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-1-thiophen-2-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)


![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)